molecular formula C8H10ClN B1294690 3-Chloro-N,N-dimethylaniline CAS No. 6848-13-1

3-Chloro-N,N-dimethylaniline

Cat. No. B1294690
CAS RN: 6848-13-1
M. Wt: 155.62 g/mol
InChI Key: CHHCCYVOJBBCIY-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylaniline is a chemical compound that is part of a broader class of N,N-dimethylanilines, which are of interest due to their various applications in chemical synthesis and potential use in nonlinear optical materials. The compound features a chloro group attached to the benzene ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of N,N-dimethylaniline derivatives can involve chlorination reactions. For instance, the chlorination of N,N-dimethylanilines with trichloroisocyanuric acid in concentrated sulfuric acid has been studied, resulting in mixtures of chlorinated products, with a marked tendency for substitution to occur ortho to the dimethylamino group . This suggests that 3-Chloro-N,N-dimethylaniline could potentially be synthesized through similar chlorination reactions, with careful control of reaction conditions to favor the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of N,N-dimethylaniline derivatives can be analyzed using techniques such as X-ray crystallography and nuclear quadrupole resonance (NQR). For example, the crystal structures of certain chloroacetates of dimethylaniline derivatives have been determined, providing insights into the molecular conformation and hydrogen bonding patterns . Although not directly about 3-Chloro-N,N-dimethylaniline, these studies can inform us about the general structural characteristics of related compounds.

Chemical Reactions Analysis

The reactivity of N,N-dimethylaniline derivatives can vary depending on the substituents on the benzene ring. The chlorination of N,N-dimethylanilines has been shown to preferentially occur ortho to the dimethylamino group . This reactivity pattern is important for understanding the chemical behavior of 3-Chloro-N,N-dimethylaniline in further reactions, such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylaniline derivatives can be influenced by the presence of substituents on the aromatic ring. The nonlinear optical (NLO) properties of a series of ionic indoline and N,N-dimethylaniline based chromophores have been investigated, revealing that the molecular structure, including the donor and acceptor groups, significantly affects their NLO response . While the study does not directly address 3-Chloro-N,N-dimethylaniline, it suggests that the chloro substituent could impact the compound's optical properties. Additionally, the normal vibrations and force fields for chloromethylanilines have been studied, which can provide information on the vibrational spectra and potential energy surface of 3-Chloro-N,N-dimethylaniline .

Scientific Research Applications

Organic Synthesis

3-Chloro-N,N-dimethylaniline can be used to produce 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester .

Application Summary

In organic synthesis, this compound serves as a reagent for the production of 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester . This product could potentially be used in further synthetic transformations.

Method of Application

The reaction to produce 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester is carried out at a temperature of 140°C . The reagent used is sodium carbonate (Na2CO3), and the solvent is N,N-dimethyl-acetamide . The reaction time is approximately 20 hours .

Dye Synthesis

3-Chloro-N,N-dimethylaniline can be used as a precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

Application Summary

In dye synthesis, this compound serves as a key precursor for the production of triarylmethane dyes . These dyes are widely used in various industries, including textiles, paper, and plastics, due to their bright colors and high stability .

Method of Application

The synthesis of triarylmethane dyes involves the reaction of 3-Chloro-N,N-dimethylaniline with other aromatic compounds in the presence of a catalyst . The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired dye .

Results or Outcomes

The outcome of this reaction is the production of triarylmethane dyes, such as malachite green and crystal violet . These dyes are known for their bright colors and are widely used in various industries .

Resin Curing

3-Chloro-N,N-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .

Application Summary

In the field of polymer chemistry, this compound is used as a promoter to accelerate the curing process of polyester and vinyl ester resins . The curing process involves the hardening of the resin material, which is crucial for its final properties such as strength, durability, and heat resistance .

Method of Application

The compound is typically mixed with the resin material and a catalyst. The mixture is then heated to initiate the curing process . The specific reaction conditions, such as temperature and reaction time, can vary depending on the type of resin and the desired properties .

Results or Outcomes

The outcome of this application is the production of cured polyester and vinyl ester resins . These materials are widely used in various industries, including automotive, marine, and construction, due to their excellent mechanical properties and chemical resistance .

Safety And Hazards

3-Chloro-N,N-dimethylaniline should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCCYVOJBBCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064488
Record name N,N-Dimethyl-3-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethylaniline

CAS RN

6848-13-1
Record name 3-Chloro-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6848-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethyl-3-chloroaniline
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Record name Benzenamine, 3-chloro-N,N-dimethyl-
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Record name N,N-Dimethyl-3-chloroaniline
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Record name 3-chloro-N,N-dimethylaniline
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Record name N,N-DIMETHYL-3-CHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
H Reed, TR Paul, WJ Chain - The Journal of organic chemistry, 2018 - ACS Publications
The special reactivity of N,N-dialkylaniline N-oxides allows practical and convenient access to electron-rich aryl halides. A complementary pair of reaction protocols allow for the …
Number of citations: 16 pubs.acs.org
W Han, Y Lu, H Zhao, M Dutt, ER Biehl - Synthesis, 1996 - thieme-connect.com
The scope of the tandem addition-rearrangement aryne reaction has been extended to include 2-bromo-4-methyl-N, N-dimethylaniline (1) and 6-bromo-5-methoxyindan (4). These …
Number of citations: 6 www.thieme-connect.com
JRL Smith, LC McKeer, JM Taylor - Journal of the Chemical Society …, 1988 - pubs.rsc.org
Phenols, anisoles, anilines, and related compounds are chlorinated in trifluoroacetic acid at room temperature by N-chlorodialkylamines and N-chlorotrialkylammonium salts. With …
Number of citations: 30 pubs.rsc.org
AH Khuthier, AKS Al-Kazzaz, D Amin - Microchimica Acta, 1987 - Springer
A simple, rapid and selective titrimetric procedure for the determination of 0.1–20 mg of aryldialkylamine has been developed. The method is based on the reduction of the …
Number of citations: 1 link.springer.com
B Xiong, G Wang, L Wan, T Xiong, C Zhou… - …, 2018 - Wiley Online Library
An efficient brønsted acid‐catalyzed method for the para‐selective diazotization at the aromatic carbon‐hydrogen sites para to an amido substituent in nonpolar solvent is illustrated, …
L Tang, M Xiao, Y Xu, S Wang, Y Meng - Journal of Polymer Research, 2013 - Springer
The copolymerization of carbon dioxide and propylene oxide to generate poly (propylene carbonate) (PPC) were efficiently catalyzed by zinc adipate (ZnAA) in the presence of various …
Number of citations: 25 link.springer.com
GH Dang, TD Nguyen, DT Le, T Truong… - …, 2014 - Wiley Online Library
A crystalline porous metal‐organic framework [Cu 2 (EDB) 2 (BPY)] was synthesized and used as a heterogeneous catalyst for the direct oxidative amidation between N,N‐…
B Zheng, T Jia, PJ Walsh - Advanced synthesis & catalysis, 2014 - Wiley Online Library
An efficient system for the direct catalytic intermolecular α‐arylation of acetamide derivatives with aryl bromides and chlorides is presented. The palladium catalyst is supported by …
Number of citations: 58 onlinelibrary.wiley.com
A Akbari, MS Faryabi - Synthesis, 2023 - thieme-connect.com
We report an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates by cross-dehydrogenative coupling. However, the coupling reactions are a way to functionalize the α-…
Number of citations: 2 www.thieme-connect.com
RJ Abraham, PE Smith - Journal of Computer-Aided Molecular Design, 1989 - Springer
A previously described method for calculating partial atomic charges in molecules has been applied to a variety of different functional groups withπ electrons. Theπ charges have been …
Number of citations: 29 link.springer.com

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